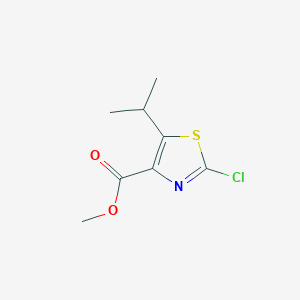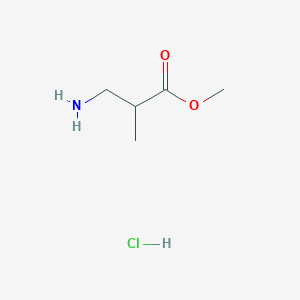![molecular formula C13H6Cl2OS B1367395 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride CAS No. 85992-25-2](/img/structure/B1367395.png)
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride
Overview
Description
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C₁₃H₆Cl₂OS and a molecular weight of 281.16 g/mol . It is a specialty product used primarily in proteomics research . The compound is characterized by its unique structure, which includes a naphtho[2,1-b]thiophene core substituted with a chlorine atom and a carbonyl chloride group.
Preparation Methods
The synthesis of 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride typically involves the chlorination of naphtho[2,1-b]thiophene-2-carboxylic acid followed by the conversion of the resulting acid chloride to the desired compound . The reaction conditions often require the use of thionyl chloride (SOCl₂) as a reagent to facilitate the formation of the carbonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride can be compared with other similar compounds such as:
1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive towards nucleophiles.
1-Bromonaphtho[2,1-b]thiophene-2-carbonyl chloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the carbonyl chloride group, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
1-chlorobenzo[e][1]benzothiole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2OS/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXYENQSPILCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522335 | |
| Record name | 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85992-25-2 | |
| Record name | 1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















